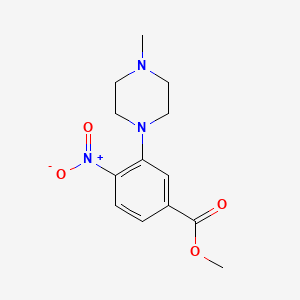
Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a methyl ester group, a nitro group, and a piperazine ring. It is often used in pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate typically involves the esterification of 3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH) under reflux.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products:
Reduction of the nitro group: 3-(4-methylpiperazin-1-yl)-4-aminobenzoate.
Hydrolysis of the ester group: 3-(4-methylpiperazin-1-yl)-4-nitrobenzoic acid.
Substitution on the piperazine ring: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-[3-(4-methylpiperazin-1-yl)propoxy]benzoate
- 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones
Comparison: Methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)12-9-10(13(17)20-2)3-4-11(12)16(18)19/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
NLDPMGKOWQEGRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















